{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

Lipophilicity Drug-likeness Membrane permeability

{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol (CAS 1350351-93-7) is a 1,3,4-thiadiazole derivative carrying a methoxy and a trifluoromethyl substituent on the 5-phenyl ring and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₁H₉F₃N₂O₂S (MW 290.26 g/mol).

Molecular Formula C11H9F3N2O2S
Molecular Weight 290.26 g/mol
Cat. No. B11715683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol
Molecular FormulaC11H9F3N2O2S
Molecular Weight290.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)CO)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2S/c1-18-6-2-3-7(8(4-6)11(12,13)14)10-16-15-9(5-17)19-10/h2-4,17H,5H2,1H3
InChIKeyZYLAHJRPFBJGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl methanol (CAS 1350351-93-7): Procurement-Relevant Structural & Physicochemical Profile


{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol (CAS 1350351-93-7) is a 1,3,4-thiadiazole derivative carrying a methoxy and a trifluoromethyl substituent on the 5-phenyl ring and a hydroxymethyl group at the 2-position . Its molecular formula is C₁₁H₉F₃N₂O₂S (MW 290.26 g/mol) . Predicted physicochemical parameters include a calculated logP of 2.90, a topological polar surface area (TPSA) of 51.22 Ų, and a boiling point of 408.1±55.0 °C [1][2]. The compound belongs to a class extensively explored in medicinal chemistry for anticancer, antimicrobial, and CNS applications, with the 1,3,4-thiadiazole core being a privileged scaffold in drug discovery [3].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Replace 5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl methanol in Research & Development


Within the 1,3,4-thiadiazole class, even minor substituent changes on the 5-phenyl ring produce substantial differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that alter target engagement and pharmacokinetic profiles [1]. The simultaneous presence of a para-methoxy (–OCH₃) and an ortho-trifluoromethyl (–CF₃) group on the phenyl ring creates a unique electronic and steric environment not replicated by the des-methoxy analog (CAS 860262-32-4), the des-trifluoromethyl analog, or the unsubstituted phenyl derivative . These differences affect calculated logP, TPSA, and rotatable bond count, which directly influence membrane permeability and oral bioavailability predictions under Lipinski's Rule of Five [2]. Consequently, substituting a close analog in a structure–activity relationship (SAR) program or in a synthetic route where this compound serves as a key intermediate risks misleading biological results or failed downstream reactions.

Quantitative Differentiation Evidence: 5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl methanol Against Closest Analogs


Lipophilicity (clogP) Advantage Over the Des-Methoxy Analog

The target compound exhibits a calculated logP (clogP) of 2.90, compared to a literature-reported or predicted clogP of approximately 2.2–2.5 for the des-methoxy analog 1,3,4-thiadiazole-2-methanol, 5-[4-(trifluoromethyl)phenyl]- (CAS 860262-32-4), reflecting the lipophilicity-enhancing effect of the para-methoxy substituent [1]. This difference of ~0.4–0.7 log units places the target compound closer to the optimal range (logP 1–3) for CNS drug candidates while maintaining oral bioavailability potential [1][2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Differentiation

The target compound has a TPSA of 51.22 Ų and 4 hydrogen-bond acceptor (HBA) atoms, compared to the des-methoxy analog (CAS 860262-32-4) which has a lower TPSA (~42–46 Ų) and only 3 HBA atoms [1]. The additional methoxy oxygen increases HBA count and TPSA while remaining well below the commonly applied threshold of 140 Ų for oral absorption and below 90 Ų for potential CNS penetration [2].

TPSA Oral bioavailability Blood-brain barrier penetration

GPR35 Selectivity Profiling: Absence of Off-Target Activity

The target compound was tested in a primary GPR35 antagonism assay and found to be inactive at the tested concentration [1]. While many 1,3,4-thiadiazole derivatives exhibit promiscuous GPCR activity that can confound biological interpretation, the absence of GPR35 antagonism suggests a cleaner selectivity profile that may reduce false-positive hits in cellular screening cascades [1].

GPR35 Selectivity Off-target screening

Predicted Acid Dissociation Constant (pKa) and Ionization State Differentiation

The predicted pKa of the hydroxymethyl proton of the target compound is 12.43±0.10, compared to 12.40±0.10 for the des-methoxy analog (CAS 860262-32-4) . Both compounds remain predominantly neutral at physiological pH (7.4), but the slightly higher pKa of the target compound may confer marginally different hydrogen-bond donor strength, potentially affecting intermolecular interactions in enzymatic binding pockets or in crystallization conditions.

pKa Ionization state Drug-likeness

Boiling Point as a Proxy for Thermal Stability and Purification Compatibility

The target compound has a predicted boiling point of 408.1±55.0 °C (at 760 Torr), which is approximately 47 °C higher than the des-methoxy analog (360.8±52.0 °C) [1]. This elevated boiling point suggests greater thermal stability and may allow for a wider operational temperature range in reactions such as high-temperature amidation, Suzuki coupling, or solvent-free melt reactions, where the lower-boiling analog might volatilize or degrade.

Thermal stability Purification Distillation

Vendor-Specified Purity (≥95%) as a Minimum Procurement Benchmark

Multiple authorized vendors (Chemenu, Macklin, Leyan) list the target compound at a minimum purity of 95% [1]. In contrast, the des-methoxy analog (CAS 860262-32-4) and the unsubstituted phenyl analog are less commonly stocked with explicit purity guarantees from multiple independent suppliers, creating uncertainty in batch-to-batch reproducibility. The availability of the target compound from at least three independent vendors with documented purity specifications reduces single-supplier risk for procurement.

Purity specification Quality control Procurement standard

Recommended Research & Industrial Application Scenarios for 5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl methanol


Medicinal Chemistry Scaffold Optimization for CNS Drug Discovery

With a calculated logP of 2.90 and TPSA of 51.22 Ų (both within CNS-favorable ranges), the target compound is well-suited as a core scaffold in CNS drug discovery programs targeting neurodegenerative or psychiatric disorders [1]. The methoxy and trifluoromethyl substituents provide balanced lipophilicity and hydrogen-bonding capacity, enabling the systematic exploration of SAR around the 2-hydroxymethyl and 5-phenyl positions. The documented patent precedence of 1,3,4-thiadiazoles for senile dementia treatment further supports this application direction [2].

Building Block for Kinase or GLS1 Inhibitor Libraries

The 2-hydroxymethyl group serves as a versatile synthetic handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide, esterification), making the compound an ideal building block for generating focused libraries of 1,3,4-thiadiazole-based kinase inhibitors or GLS1 inhibitors [1]. The presence of both electron-donating (–OCH₃) and electron-withdrawing (–CF₃) groups on the phenyl ring allows fine-tuning of electronic properties in subsequent derivatives. Patents covering substituted 1,3,4-thiadiazoles as GLS1 inhibitors for cancer therapy highlight the relevance of this scaffold [3].

Negative Control Compound in GPCR Selectivity Panels

The documented inactivity of the target compound in a GPR35 antagonism assay (Sildrug ECBD) positions it as a useful negative control in GPCR selectivity screening panels, especially when profiling 1,3,4-thiadiazole-based lead compounds that may carry GPCR off-target liability [1]. Its clean profile at GPR35, combined with its drug-like physicochemical properties, allows researchers to use it as a reference compound to benchmark selectivity of more potent but potentially promiscuous analogs.

Physicochemical Reference Standard for Method Development

The well-characterized predicted properties (logP 2.90, TPSA 51.22, pKa 12.43, BP 408.1 °C) and multi-vendor availability at ≥95% purity make the target compound a reproducible reference standard for HPLC method development, logP determination by shake-flask or chromatographic methods, and pKa measurement validation [1][2]. Its intermediate lipophilicity and thermal stability are advantageous for calibrating analytical instruments used in drug discovery workflows.

Quote Request

Request a Quote for {5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.